molecular formula C12H13N3OS B12920584 N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide CAS No. 88492-18-6

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide

Cat. No.: B12920584
CAS No.: 88492-18-6
M. Wt: 247.32 g/mol
InChI Key: KNTGKYVKOZHJBG-UHFFFAOYSA-N
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Description

N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a thioxo group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This transition-metal-free (4 + 2) cycloaddition reaction is efficient and yields the desired product in excellent quantities . The reaction conditions are mild, and the process is operationally simple, making it attractive for industrial applications.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same cycloaddition method. The high efficiency and wide substrate scope of this process, coupled with good functional group tolerance, make it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it enhances cardiac contractility primarily via calcium sensitization and induces vasodilation through the activation of ATP-sensitive potassium channels and large conductance calcium-activated potassium channels . These interactions lead to various physiological effects, including reduced blood pressure and increased cardiac output.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

CAS No.

88492-18-6

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-[4-(6-sulfanylidene-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H13N3OS/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17)

InChI Key

KNTGKYVKOZHJBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=S)CC2

Origin of Product

United States

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